(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-chloro-4-methoxyanilino)prop-2-en-1-one belongs to a class of organic compounds known as chalcones. [] Chalcones are a family of compounds featuring two aromatic rings linked by an α,β-unsaturated carbonyl system. They are widely found in nature and are known for their diverse pharmacological activities. [] This particular chalcone derivative has been synthesized and investigated for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. []
(2E)-3-[(3-chloro-4-methoxyphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one, with the chemical formula and a molecular weight of approximately 446.30 g/mol, is a synthetic compound primarily utilized in research settings. This compound is classified as an organic compound and falls under the category of enones, specifically α,β-unsaturated carbonyl compounds. The presence of multiple functional groups, including chloro, methoxy, and amino groups, indicates its potential for diverse biological activities and applications in medicinal chemistry .
The synthesis of (2E)-3-[(3-chloro-4-methoxyphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one can be achieved through various methods involving the coupling of substituted phenyl derivatives with appropriate carbonyl compounds. One notable method includes the use of palladium-catalyzed cross-coupling reactions, which facilitate the formation of carbon-nitrogen bonds essential for constructing the amino group attached to the phenyl ring. Additionally, the introduction of methoxy and chloro substituents can be achieved through electrophilic aromatic substitution reactions .
The molecular structure of (2E)-3-[(3-chloro-4-methoxyphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one can be represented using several notations:
InChI=1S/C23H18Cl2FNO3/c1-28-22-14-5-12(10-18(22)27)4-11(9-19(26)20(24)15)13(14)21(25)17(23)16(22)8/h4,5,10,12H,1H3/b8-2+
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl
These representations highlight the compound's complex arrangement of atoms, showcasing its functionality and potential reactivity .
The compound features:
The chemical reactivity of (2E)-3-[(3-chloro-4-methoxyphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one can be explored through various reactions typical for α,β-unsaturated carbonyl compounds.
These reactions are significant for synthesizing derivatives that may possess enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for (2E)-3-[(3-chloro-4-methoxyphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one is primarily related to its interaction with biological targets such as enzymes or receptors.
Upon administration or exposure:
The physical and chemical properties of (2E)-3-[(3-chloro-4-methoxyphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one are crucial for understanding its behavior in various environments.
Property | Value |
---|---|
Molecular Weight | 446.30 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Purity | Typically ≥ 95% |
These properties suggest that the compound is stable under standard laboratory conditions but requires careful handling due to its reactive functional groups .
(2E)-3-[(3-chloro-4-methoxyphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one has potential applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 2134602-45-0
CAS No.: 58-36-6
CAS No.:
CAS No.: 290308-51-9